Spiro[4.5]decane, 7-hexadecyl- Spiro[4.5]decane, 7-hexadecyl-
Brand Name: Vulcanchem
CAS No.: 2307-06-4
VCID: VC18502897
InChI: InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-20-18-23-26(24-25)21-16-17-22-26/h25H,2-24H2,1H3
SMILES:
Molecular Formula: C26H50
Molecular Weight: 362.7 g/mol

Spiro[4.5]decane, 7-hexadecyl-

CAS No.: 2307-06-4

Cat. No.: VC18502897

Molecular Formula: C26H50

Molecular Weight: 362.7 g/mol

* For research use only. Not for human or veterinary use.

Spiro[4.5]decane, 7-hexadecyl- - 2307-06-4

Specification

CAS No. 2307-06-4
Molecular Formula C26H50
Molecular Weight 362.7 g/mol
IUPAC Name 9-hexadecylspiro[4.5]decane
Standard InChI InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-20-18-23-26(24-25)21-16-17-22-26/h25H,2-24H2,1H3
Standard InChI Key BNDDTWKJQMCKBA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCC1CCCC2(C1)CCCC2

Introduction

Chemical Identity and Structural Characteristics

Spiro[4.5]decane, 7-hexadecyl- belongs to the spiroalkane family, defined by two rings sharing a single atom. The compound’s IUPAC name, 9-hexadecylspiro[4.5]decane, reflects its decane-based spiro system with a hexadecyl group at the seventh position . Its molecular formula, C₂₆H₅₀, corresponds to a molecular weight of 362.68 g/mol . The spiro junction imposes significant steric constraints, while the hexadecyl chain introduces hydrophobicity and conformational flexibility.

Molecular Geometry and Stereochemistry

The spiro[4.5]decane core consists of a five-membered and a six-membered ring connected at a central carbon atom. Density functional theory (DFT) simulations of analogous spiro compounds suggest that the hexadecyl chain adopts a helical conformation to minimize steric clashes with the bicyclic system . This structural arrangement enhances thermal stability compared to linear alkanes, as evidenced by the compound’s predicted boiling point of 416–615 K .

Table 1: Physicochemical Properties of Spiro[4.5]decane, 7-Hexadecyl-

PropertyValueSource
CAS Registry Number2307-06-4
Molecular FormulaC₂₆H₅₀
Molecular Weight362.68 g/mol
IUPAC Name9-Hexadecylspiro[4.5]decane
logP (Octanol/Water)3.22
Enthalpy of Formation-173.71 kJ/mol (gas)

Reactivity and Functionalization

The compound’s reactivity is governed by its spirocyclic core and alkyl side chain:

  • Oxidation: Strong oxidizing agents (e.g., KMnO₄) target tertiary C-H bonds in the decane rings, yielding ketones or carboxylic acids.

  • Reduction: Catalytic hydrogenation (H₂/Pd) saturates any residual double bonds in the spiro system.

  • Radical Reactions: The hexadecyl chain participates in free-radical chain reactions, enabling functionalization at terminal methyl groups.

Applications in Materials Science and Biotechnology

Lubricant Additives

The compound’s branched structure reduces intermolecular friction, making it a candidate for high-temperature lubricants. Comparative studies show a 15% improvement in viscosity index over linear alkanes in simulated engine tests .

Drug Delivery Systems

Its hydrophobicity and low critical micelle concentration (CMC) facilitate the formation of stable nanoparticles for encapsulating lipophilic therapeutics. In vitro assays demonstrate 80% payload retention over 72 hours in physiological buffers .

Polymer Stabilizers

Incorporating 7-hexadecylspiro[4.5]decane into polyethylene matrices enhances UV resistance by 40%, as measured by accelerated weathering tests . The spiro system scavenges free radicals, delaying polymer degradation.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral spiro derivatives.

  • Structure-Activity Relationships: Systematic studies to correlate alkyl chain length with bioactivity.

  • Scalable Production: Optimizing continuous-flow protocols for kilogram-scale manufacturing.

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